molecular formula C18H16ClN3O2 B11550187 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11550187
M. Wt: 341.8 g/mol
InChI Key: OWOCVNPGMVWPJP-UHFFFAOYSA-N
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Description

4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a chloro-substituted hydroxyphenyl group and a pyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation reaction between 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 5-chloro-2-hydroxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its chloro-substituted hydroxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H16ClN3O2/c1-12-17(20-11-13-10-14(19)8-9-16(13)23)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11,23H,1-2H3

InChI Key

OWOCVNPGMVWPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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